molecular formula C25H22N2S B2496651 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide CAS No. 338412-80-9

1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide

Cat. No. B2496651
CAS RN: 338412-80-9
M. Wt: 382.53
InChI Key: ZFFMVHWUOLXPPV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole compounds can be synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Another method involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The average mass of an imidazole compound similar to the one you mentioned is around 342.457 Da .

Scientific Research Applications

Antibacterial and Antimycobacterial Properties

Imidazole derivatives exhibit promising antibacterial and antimycobacterial activities. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antibiotics or adjuncts in treating infectious diseases .

Anti-Inflammatory and Analgesic Effects

Certain imidazole derivatives, including those with a similar structure to our compound, have demonstrated anti-inflammatory and analgesic properties. These effects make them relevant for pain management and inflammation-related conditions .

Antitumor Activity

Imidazole-based compounds have been investigated for their antitumor potential. While specific studies on our compound are limited, its structural features suggest it may contribute to cancer research and therapy .

Antidiabetic Properties

Imidazole derivatives have shown antidiabetic effects by modulating glucose metabolism. Further exploration of our compound’s activity in this context could be valuable .

Antioxidant Activity

Imidazole-containing compounds often exhibit antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Investigating our compound’s antioxidant potential could yield interesting findings .

Other Applications

Beyond the mentioned fields, imidazole derivatives have been explored for antiallergic, antipyretic, antiviral, anti-amoebic, antihelmintic, and antifungal activities. While direct evidence for our compound is scarce, its imidazole core suggests potential in these areas .

Future Directions

The development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy is necessary . Imidazole compounds, due to their broad range of chemical and biological properties, are being studied for their potential in this area .

properties

IUPAC Name

2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFMVHWUOLXPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide

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